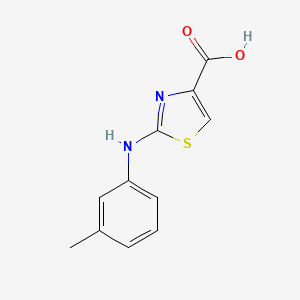
4-Hydroxy-5-methoxy-N-phenylnicotinamide
Übersicht
Beschreibung
4-Hydroxy-5-methoxy-N-phenylnicotinamide is a chemical compound with the CAS Number: 1087659-18-4 . It is used in proteomics research .
Molecular Structure Analysis
The molecular formula of this compound is C13H12N2O3 . The SMILES string representation is COc1cncc(C(=O)Nc2ccccc2)c1O . The InChI key is GVLLTKCAVWKWAA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, which is 244.25 . It is a solid substance .Wissenschaftliche Forschungsanwendungen
Anticancer Potential
4-Hydroxy-5-methoxy-N-phenylnicotinamide derivatives have been explored for their anticancer activities. For instance, a study on the synthesis and anticancer activity test of 2-hydroxy-N-phenylnicotinamide, a compound related to this compound, showed potential for leukemia P388 treatment, indicating its potential in cancer therapy (Salahuddin, Hanafi, & Hariyanti, 2013).
Effects on Gene Expression
Another study investigated the effect of a similar compound, 7-hydroxy-2-(4-hydroxy-3-methoxy-phenyl)-chroman-4-one, on gene expression related to diabetes. The research revealed its ability to decrease blood glucose levels and modulate gene expression, hinting at broader applications in metabolic disorders (Prasetyastuti et al., 2016).
Photodynamic Therapy Applications
The compound's derivatives have potential in photodynamic therapy, a treatment for cancer. A study on zinc phthalocyanine substituted with new benzenesulfonamide derivative groups containing Schiff base, related to this compound, demonstrated remarkable potential for this application due to its high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Antifungal and Cytotoxic Activities
Studies on similar compounds also showed notable antifungal and cytotoxic activities. For instance, compounds isolated from endophytic fungi displayed significant antifungal and cytotoxic effects, suggesting the potential of this compound derivatives in developing new antifungal and anticancer agents (Wu et al., 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-methoxy-4-oxo-N-phenyl-1H-pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-18-11-8-14-7-10(12(11)16)13(17)15-9-5-3-2-4-6-9/h2-8H,1H3,(H,14,16)(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLLTKCAVWKWAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CNC=C(C1=O)C(=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670134 | |
| Record name | 5-Methoxy-4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1087659-18-4 | |
| Record name | 5-Methoxy-4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B1390881.png)

![4-(2-fluoro-4-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1390887.png)
![5,5,7-trimethyl-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinoline-2,3-dione](/img/structure/B1390888.png)





![4-[2-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1390899.png)
![3-[4-(4-Chlorophenyl)piperazin-1-yl]propanoic acid](/img/structure/B1390900.png)


